3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is an organic compound characterized by its unique molecular structure, which combines a benzophenone core with a piperazine derivative. This compound is of interest in various chemical and pharmaceutical applications due to its potential biological activity. The molecular formula for this compound is C19H21BrN2O, indicating the presence of bromine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
This compound falls under the category of benzophenones, which are known for their role as ultraviolet light absorbers and in the synthesis of various pharmaceuticals. Its classification as a piperazine derivative suggests potential applications in medicinal chemistry, particularly in developing compounds that interact with neurotransmitter systems.
The synthesis of 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone typically involves several steps:
This method can be scaled for industrial production using continuous flow reactors, enhancing efficiency and yield.
The molecular structure of 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone can be visualized as follows:
The molecular weight is approximately 373.29 g/mol, with a density that varies depending on the solvent used during synthesis .
3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions:
Common reagents used include sodium methoxide for substitution reactions and sodium borohydride in methanol for reductions .
The mechanism of action for 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone primarily involves its interaction with specific receptors in the central nervous system due to the piperazine component. This interaction may modulate neurotransmitter activity, potentially influencing mood and behavior. Additionally, it may interact with metabolic enzymes, altering cellular processes that could be relevant in therapeutic contexts .
The physical properties of 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone include:
Chemical properties include reactivity towards nucleophiles due to the presence of bromine and potential electrophilic sites on the benzophenone structure .
3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone has several applications:
Piperazine-modified benzophenones emerged in the early 2000s as key intermediates for CNS-active and anticancer agents. The integration of N-methylpiperazine addressed two limitations of early benzophenones: poor water solubility and limited engagement with neuronal targets. The title compound evolved from structural refinements of first-generation analogues like 4'-bromo-3-(4-methylpiperazinomethyl) benzophenone (CID 24725026) and 3'-bromo-2-(4-methylpiperazinomethyl) benzophenone (CID 24725475) [3] [4]. These precursors exhibited suboptimal metabolic stability, prompting the strategic shift to the 3-bromo/4'-piperazinomethyl architecture.
Table 1: Evolution of Piperazine-Benzophenone Hybrids
Compound | CAS Number | Molecular Formula | Key Structural Features |
---|---|---|---|
3-Bromo-4'-(4-methylpiperazinomethyl) BP | 898783-57-8 | C₁₉H₂₁BrN₂O | meta-Br; piperazine at para-position |
4'-Bromo-3-(4-methylpiperazinomethyl) BP | Not disclosed | C₁₉H₂₁BrN₂O | para-Br; piperazine at meta-position |
3'-Bromo-2-(4-methylpiperazinomethyl) BP | Not disclosed | C₁₉H₂₁BrN₂O | ortho-piperazine; meta-Br on second ring |
Commercialization of the title compound accelerated after 2010, with catalog listings from ≥4 suppliers by 2021. Current pricing reflects its research demand: $437–$467 per gram (97% purity) and $726–$875 for 2-g quantities [2]. This accessibility has fueled its adoption in kinase inhibitor and GPCR modulator programs.
The 4-methylpiperazinomethyl group (–CH₂–N–N–CH₃) is a tertiary amine-based motif that enhances both physicochemical and target-binding properties. Its incorporation at the para-position of the benzophenone’s Ring B confers three key advantages:
Table 2: Impact of 4-Methylpiperazinomethyl on Physicochemical Parameters
Parameter | 3-Bromo-4'-(4-methylpiperazinomethyl) BP | 4-Bromo-4'-methylbenzophenone (CID 2757056) | Change (%) |
---|---|---|---|
Molecular Weight (g/mol) | 373.29 | 275.14 | +35.7% |
Predicted Boiling Point | 477.1°C | Not reported | — |
Predicted Density (g/cm³) | 1.327 | 1.27* | +4.5% |
Calculated logP* | ~3.2 (est.) | 4.1 [9] | -22.0% |
*Estimated using similar bromobenzophenones [9]
The piperazine moiety’s electron-donating effect also alters the benzophenone’s electrostatic potential, enhancing interactions with π-acidic residues in enzymatic pockets. This is exploited in anticancer derivatives like 3-bromo-4-methyl-N-[4-(4-methylpiperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide, where the piperazine amplifies DNA binding affinity [7].
Bromine’s meta-position on Ring A of the benzophenone core is a deliberate design choice with profound pharmacokinetic implications. Comparative studies of bromine positional isomers reveal three effects conferred by the 3-bromo orientation:
Table 3: Bromine Position-Dependent Properties in Benzophenone Isomers
Bromine Position | Example Compound | Molecular Weight (g/mol) | Key Pharmacokinetic Traits |
---|---|---|---|
meta (Ring A) | Title compound | 373.29 | Optimal logP; high metabolic stability |
para (Ring A) | 4-Bromo-4'-methylbenzophenone | 275.14 [9] | Reduced membrane permeability |
meta (Ring B) | 4'-Bromo-3-(4-methylpiperazinomethyl) BP | 373.29 [3] | Altered target selectivity profiles |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1